molecular formula C16H22N2O5S2 B12421130 Pyritinol-d10 (dihydrochloride hydrate)

Pyritinol-d10 (dihydrochloride hydrate)

Cat. No.: B12421130
M. Wt: 396.6 g/mol
InChI Key: ZYHCOKPYVZEDHM-ZWXHCUNOSA-N
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Description

Pyritinol-d10 (dihydrochloride hydrate) is a labeled analog of pyritinol, a semi-synthetic molecule synthesized by combining two molecules of pyridoxine (vitamin B6) with a disulfide linkage. Pyritinol is known for its nootropic properties and is used to treat cognitive disorders and learning disabilities . The deuterated form, Pyritinol-d10, is used in scientific research to study the pharmacokinetics and metabolism of pyritinol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The process involves the oxidation of pyridoxine to form the disulfide bond . The deuterated form, Pyritinol-d10, is prepared by incorporating deuterium atoms into the pyridoxine molecules before the disulfide linkage is formed.

Industrial Production Methods

Industrial production of Pyritinol-d10 (dihydrochloride hydrate) involves large-scale synthesis of deuterated pyridoxine followed by the formation of the disulfide linkage. The compound is then converted to its dihydrochloride hydrate form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Pyritinol-d10 (dihydrochloride hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the reduced thiol form of pyritinol and various substituted derivatives of pyridoxine .

Scientific Research Applications

Pyritinol-d10 (dihydrochloride hydrate) is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pyritinol-d10

Pyritinol-d10 is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. Its dual action as a cognitive enhancer and antioxidant makes it a valuable compound in neuropharmacology research .

Properties

Molecular Formula

C16H22N2O5S2

Molecular Weight

396.6 g/mol

IUPAC Name

5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate

InChI

InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2;

InChI Key

ZYHCOKPYVZEDHM-ZWXHCUNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])SSC([2H])([2H])C2=CN=C(C(=C2CO)O)C([2H])([2H])[2H].O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O

Origin of Product

United States

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